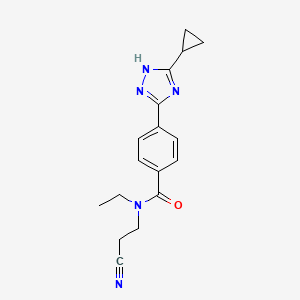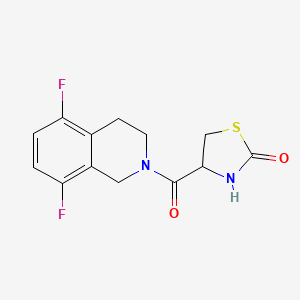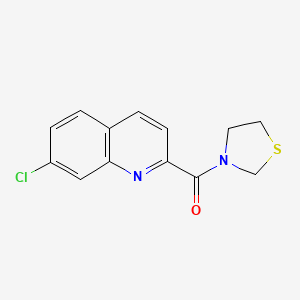![molecular formula C12H16ClNO3S B7583593 [1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol](/img/structure/B7583593.png)
[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol, also known as CPMM, is a chemical compound that has been studied for its potential use in scientific research. CPMM is a white crystalline powder that is soluble in water and organic solvents. In
作用機序
[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol binds to the sigma-1 receptor, which is a chaperone protein located in the endoplasmic reticulum. This binding leads to the activation of various signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in cellular processes such as cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is involved in reward and motivation. This compound has also been shown to reduce the expression of inflammatory cytokines, which are involved in various diseases such as Alzheimer's disease and multiple sclerosis.
実験室実験の利点と制限
[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are some limitations to using this compound in lab experiments. It has a low water solubility, which can make it difficult to administer in certain experiments. Additionally, this compound has been shown to have some toxicity in animal models, which can limit its use in certain studies.
将来の方向性
There are several future directions for research on [1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol. One area of interest is the potential use of this compound in treating drug addiction. Further studies are needed to determine the effectiveness of this compound in reducing the rewarding effects of drugs of abuse. Another area of interest is the potential use of this compound in treating neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine the effect of this compound on the expression of inflammatory cytokines in the brain. Finally, future studies could focus on developing new analogs of this compound with improved water solubility and reduced toxicity.
合成法
[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol can be synthesized using a multistep process that involves the reaction of 2-chlorobenzaldehyde with pyrrolidine and sodium methoxide to form 1-(2-chlorophenyl)-2-pyrrolidinemethanol. This intermediate is then reacted with methanesulfonyl chloride to produce this compound.
科学的研究の応用
[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol has been studied for its potential use in scientific research, specifically in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and neuroprotection. This compound has also been studied for its potential use in treating drug addiction, as it has been shown to reduce the rewarding effects of cocaine and morphine in animal models.
特性
IUPAC Name |
[1-[(2-chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c13-12-6-2-1-4-10(12)9-18(16,17)14-7-3-5-11(14)8-15/h1-2,4,6,11,15H,3,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWPYESECDKSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)CC2=CC=CC=C2Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

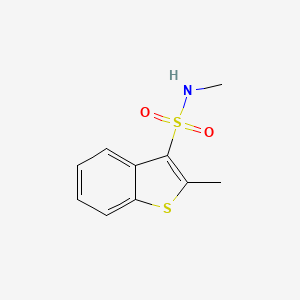

![1-[(2-chloro-4-methoxyphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7583544.png)
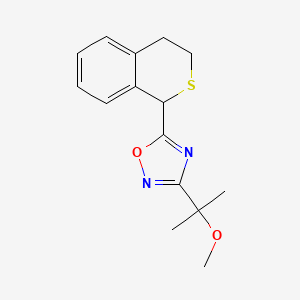
![1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7583549.png)
